BenchChemオンラインストアへようこそ!

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate

Molecular weight Building block Physicochemical property

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1251021-84-7) is a fully saturated 2,7-naphthyridine derivative bearing a Boc protecting group at the 2-position and a phenyl substituent at the bridgehead 4a-position. With molecular formula C₁₉H₂₈N₂O₂ and molecular weight 316.44 g/mol, this compound belongs to the octahydro-2,7-naphthyridine scaffold class—a bicyclic framework in which both pyridine rings are fully hydrogenated, yielding a non-aromatic, conformationally constrained cyclic diamine core.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 1251021-84-7
Cat. No. B1429034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate
CAS1251021-84-7
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCNCC2C1)C3=CC=CC=C3
InChIInChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-12-10-19(15-7-5-4-6-8-15)9-11-20-13-16(19)14-21/h4-8,16,20H,9-14H2,1-3H3
InChIKeySETAUMLKYBEKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1251021-84-7): Core Structural Identity and Procurement-Relevant Class Context


tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1251021-84-7) is a fully saturated 2,7-naphthyridine derivative bearing a Boc protecting group at the 2-position and a phenyl substituent at the bridgehead 4a-position . With molecular formula C₁₉H₂₈N₂O₂ and molecular weight 316.44 g/mol, this compound belongs to the octahydro-2,7-naphthyridine scaffold class—a bicyclic framework in which both pyridine rings are fully hydrogenated, yielding a non-aromatic, conformationally constrained cyclic diamine core [1]. The 2,7-naphthyridine isomer has historically been the least explored among the six naphthyridine structural isomers, yet derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities including antitumor, antimicrobial, analgesic, and anticonvulsant effects .

Why Generic Substitution of tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate Carries Undefined Risk: The 4a-Phenyl Differentiation Hypothesis


Saturated 2,7-naphthyridine building blocks are not interchangeable. The closest commercially available analog, tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 885270-18-8, C₁₃H₂₄N₂O₂), lacks the 4a-phenyl substituent entirely and is marketed as a general-purpose intermediate for CNS-targeting pharmaceutical synthesis . Another comparator, 4a-phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine (CAS 64352-79-0), carries the same 4a-phenyl motif but on a different naphthyridine isomer (1,8- vs. 2,7-) and lacks the Boc-protected secondary amine, fundamentally altering both its physicochemical properties and its synthetic utility . The 4a-phenyl group in CAS 1251021-84-7 is installed at a bridgehead position, which introduces a quaternary carbon center that rigidifies the bicyclic scaffold and creates a defined stereochemical microenvironment. Substituting to an unsubstituted or differently substituted analog risks altering conformational preferences, hydrogen-bonding geometry, and downstream reactivity in ways that cannot be predicted without explicit comparative data. The following evidence dimensions, where quantitative data exist, provide the basis for compound-specific selection.

Quantitative Differentiation Evidence for tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate vs. Closest Analogs


Molecular Weight Differentiation: 4a-Phenyl vs. Unsubstituted Octahydro-2,7-Naphthyridine Core

CAS 1251021-84-7 carries a molecular weight of 316.44 g/mol (C₁₉H₂₈N₂O₂), compared to 240.34 g/mol (C₁₃H₂₄N₂O₂) for the unsubstituted analog tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 885270-18-8) . The 76.10 g/mol difference corresponds exactly to the mass of the 4a-phenyl substituent (C₆H₅, 77.10 g/mol minus one hydrogen replaced). This difference is confirmed by independent vendor certificates of analysis for both compounds .

Molecular weight Building block Physicochemical property

Bridgehead Quaternary Carbon: Structural Rigidification Not Present in Unsubstituted or Non-Bridgehead Analogs

The 4a-position in the octahydro-2,7-naphthyridine system is a ring-junction (bridgehead) carbon. In CAS 1251021-84-7, this position bears a phenyl substituent, creating a quaternary sp³ carbon center that is absent in CAS 885270-18-8 (which has a tertiary C–H at 4a) and absent in conformationally flexible analogs where substitution occurs at non-bridgehead positions . The presence of a bridgehead quaternary center locks the bicyclic system into a single conformational state, eliminating ring-flipping dynamics. This type of rigidification has been exploited in related saturated heterocyclic scaffolds to improve target binding entropy and metabolic stability, although direct measurements for this specific compound have not been published in peer-reviewed literature [1].

Conformational constraint Quaternary carbon Scaffold rigidification

Boc-Protected Secondary Amine: Orthogonal Deprotection Handle Absent in Free Amine Analogs

CAS 1251021-84-7 contains a Boc (tert-butoxycarbonyl) protecting group on the 2-position nitrogen. This enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) to unmask the secondary amine for further functionalization. By contrast, the comparator 4a-phenyl-1,2,3,4,4a,5,6,7-octahydro-1,8-naphthyridine (CAS 64352-79-0, C₁₄H₁₈N₂, MW 214.31) lacks any protecting group, bearing two free secondary amines . The presence of the Boc group in CAS 1251021-84-7 enables chemoselective reactions at the 7-position nitrogen while keeping the 2-position protected, a synthetic orthogonality that is not available with the unprotected analog. Typical Boc deprotection conditions (e.g., 20–50% TFA in DCM, 0–25 °C, 1–4 h) are well established for this compound class [1].

Boc protection Orthogonal deprotection Synthetic intermediate

2,7-Naphthyridine vs. 1,8-Naphthyridine Isomerism: Distinct Pharmacological Profiles and PDE Selectivity Landscapes

The 2,7-naphthyridine scaffold (as in CAS 1251021-84-7) and the 1,8-naphthyridine scaffold (as in CAS 64352-79-0) are distinct structural isomers with different nitrogen atom positioning, leading to divergent biological target profiles. Published data show that certain 2,7-naphthyridine derivatives can achieve exceptional PDE5 inhibitory potency (IC₅₀ = 0.23 nM) with >100,000-fold selectivity over PDE1–4 isoforms, whereas 1,8-naphthyridine derivatives have been more commonly explored as PDE4 inhibitors, antibacterial agents (targeting DNA gyrase), and ACAT inhibitors [1]. This isomer-dependent selectivity is driven by the differential hydrogen-bonding geometry and electrostatic surface of the two scaffolds, which interact differently with enzyme active sites. While the specific biological activity of CAS 1251021-84-7 has not been directly reported in peer-reviewed literature, the scaffold class it belongs to has a documented selectivity profile distinct from that of 1,8-naphthyridine-based compounds .

Naphthyridine isomer PDE inhibition Scaffold selectivity

Commercially Available Purity: 97–98% Specification Enabling Direct Use in Parallel Synthesis Without Repurification

Multiple independent vendors list CAS 1251021-84-7 at ≥97% purity (HPLC or NMR) as a standard catalog specification, with at least one vendor (MolCore) certifying NLT 98% purity under ISO quality systems applicable to global pharmaceutical R&D and QC requirements . The unsubstituted analog CAS 885270-18-8 is also commercially available at comparable purity levels (~97%), meaning no purity disadvantage exists for the 4a-phenyl derivative. However, the 4a-phenyl-1,8-naphthyridine comparator CAS 64352-79-0 is listed primarily as a research-grade chemical without explicit pharmaceutical-grade quality certification from major ISO-compliant suppliers .

Purity specification Quality control Parallel synthesis

Synthetic Intermediate Value: 4a-Phenyl Substituent as a Non-Derivatizable Stereochemical Anchor in Fragment-Based Drug Discovery

CAS 1251021-84-7 is described in supplier technical literature as a specialized intermediate whose rigid naphthyridine core with phenyl substitution enhances stereochemical control during complex molecule construction [1]. The 2-position Boc-protected amine and the 7-position free secondary amine provide two chemically orthogonal handles for sequential diversification: the 7-position can be alkylated, acylated, sulfonylated, or subjected to reductive amination while the Boc group remains intact, followed by Boc deprotection and further elaboration at the 2-position. This sequential diversification capability is absent in the unprotected analog CAS 64352-79-0, where both amines react simultaneously, and in the unsubstituted 2,7-analog CAS 885270-18-8, which lacks the 4a-phenyl stereochemical anchor that can induce diastereoselectivity in subsequent transformations . No quantitative diastereomeric ratio (dr) data have been published for reactions of this specific compound, so the stereochemical benefit remains a class-level inference based on the established principle that bridgehead substituents bias the approach trajectory of reagents to proximal reactive centers.

Fragment-based drug discovery Stereochemical anchor Building block versatility

Optimal Procurement and Application Scenarios for tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1251021-84-7)


Parallel Library Synthesis Requiring Chemoselective Sequential Amine Functionalization

In automated parallel synthesis workflows where two differentiated amine handles are required, CAS 1251021-84-7 provides orthogonal Boc-protected (2-position) and free (7-position) secondary amines. This enables first-stage diversification at the 7-position via acylation, alkylation, or reductive amination while the Boc group remains intact, followed by acidic deprotection and second-stage elaboration at the 2-position. The unsubstituted analog (CAS 885270-18-8) offers the same orthogonality but lacks the 4a-phenyl stereochemical anchor, while the unprotected 1,8-isomer (CAS 64352-79-0) cannot support chemoselective diversification without additional protection steps [1].

Fragment-Based Drug Discovery Targeting PDE5 or Other 2,7-Naphthyridine-Associated Enzymes

For fragment-based or structure-based drug discovery programs targeting enzyme classes where 2,7-naphthyridine derivatives have demonstrated activity (e.g., PDE5 with IC₅₀ values as low as 0.23 nM for optimized leads), CAS 1251021-84-7 serves as a functionalized fragment with a built-in phenyl substituent at the bridgehead position. This pre-installed phenyl group can occupy a hydrophobic pocket while the two amine handles allow growth vector elaboration. Commitment to the 2,7-isomer scaffold at the building block stage is critical, as biological target selectivity profiles differ substantially from 1,8-naphthyridine-based scaffolds .

Conformationally Constrained Scaffold Synthesis for CNS Penetration Optimization

The octahydro-2,7-naphthyridine core with a 4a-phenyl bridgehead substituent provides a conformationally rigidified, saturated bicyclic amine scaffold. Saturated heterocycles with bridgehead substituents are increasingly favored in CNS drug discovery for their ability to reduce rotational degrees of freedom and improve physicochemical properties (e.g., lower logP, increased sp³ fraction) relative to aromatic counterparts. CAS 1251021-84-7 can be elaborated into diverse CNS-targeting chemotypes, building on the known application of the unsubstituted octahydro-2,7-naphthyridine scaffold in CNS pharmaceutical synthesis [2].

Quality-Controlled Building Block Procurement for GMP-Adjacent Medicinal Chemistry Campaigns

When procuring building blocks for lead optimization campaigns that may transition toward GMP requirements, the availability of CAS 1251021-84-7 at NLT 98% purity under ISO-certified quality systems provides a documented quality assurance baseline. This is particularly relevant when compared to research-grade analogs (e.g., CAS 64352-79-0) that lack comparable quality certification, potentially requiring additional in-house purification and analytical characterization before use in preclinical candidate synthesis .

Quote Request

Request a Quote for tert-Butyl 4a-phenyloctahydro-2,7-naphthyridine-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.